

ONC213: A Technical Guide to a Novel Imipridone Targeting Mitochondrial Metabolism

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Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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Abstract

ONC213 is a novel, orally active small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **ONC213**. It details the signaling pathways modulated by the compound, with a focus on its role as an inhibitor of α -ketoglutarate dehydrogenase (α KGDH), leading to mitochondrial stress and the induction of the integrated stress response (ISR). Detailed experimental protocols for key assays used to characterize **ONC213**'s activity are also provided, along with structured data presentations and visualizations to facilitate understanding and further research.

Molecular Structure and Physicochemical Properties

ONC213 is a distinct chemical entity with the following molecular characteristics:

| Property | Value |
|------------------|--|
| Chemical Formula | C ₂₃ H ₂₂ F ₂ N ₄ O |
| Molecular Weight | 408.44 g/mol |
| CAS Number | 1977540-13-8 |
| SMILES String | <chem>O=C1C2=C(N3C(=NCC3)N1CC4=CC=C(F)C(F)=C4)CCN(CC=5C=CC=CC5)C2</chem> |
| IUPAC Name | Currently not publicly available |
| Melting Point | Currently not publicly available |
| Water Solubility | Currently not publicly available |
| logP | Currently not publicly available |

Note: Some physicochemical properties like IUPAC name, melting point, water solubility, and logP are not yet publicly disclosed in the reviewed literature.

Mechanism of Action: Targeting Mitochondrial Function and Inducing Cellular Stress

ONC213 exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial metabolism and the subsequent activation of cellular stress pathways, ultimately leading to apoptosis in cancer cells.

Inhibition of α -Ketoglutarate Dehydrogenase (α KGDH)

The primary molecular target of **ONC213** is α -ketoglutarate dehydrogenase (α KGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.^{[1][2][3][4]} By inhibiting α KGDH, **ONC213** disrupts the normal flow of the TCA cycle, leading to an accumulation of α -ketoglutarate and a reduction in mitochondrial respiration.^{[1][2][3]} This suppression of oxidative phosphorylation (OXPHOS) is a critical event in the anti-leukemic activity of **ONC213**.^{[2][3][4]}

Induction of Mitochondrial Stress and the Integrated Stress Response (ISR)

The inhibition of α KGDH and the consequent impairment of mitochondrial function trigger a state of mitochondrial stress.[2][3][4][5] This stress activates the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][5][6][7][8] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 α), which leads to a general decrease in protein synthesis but selectively promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[2][6][8]

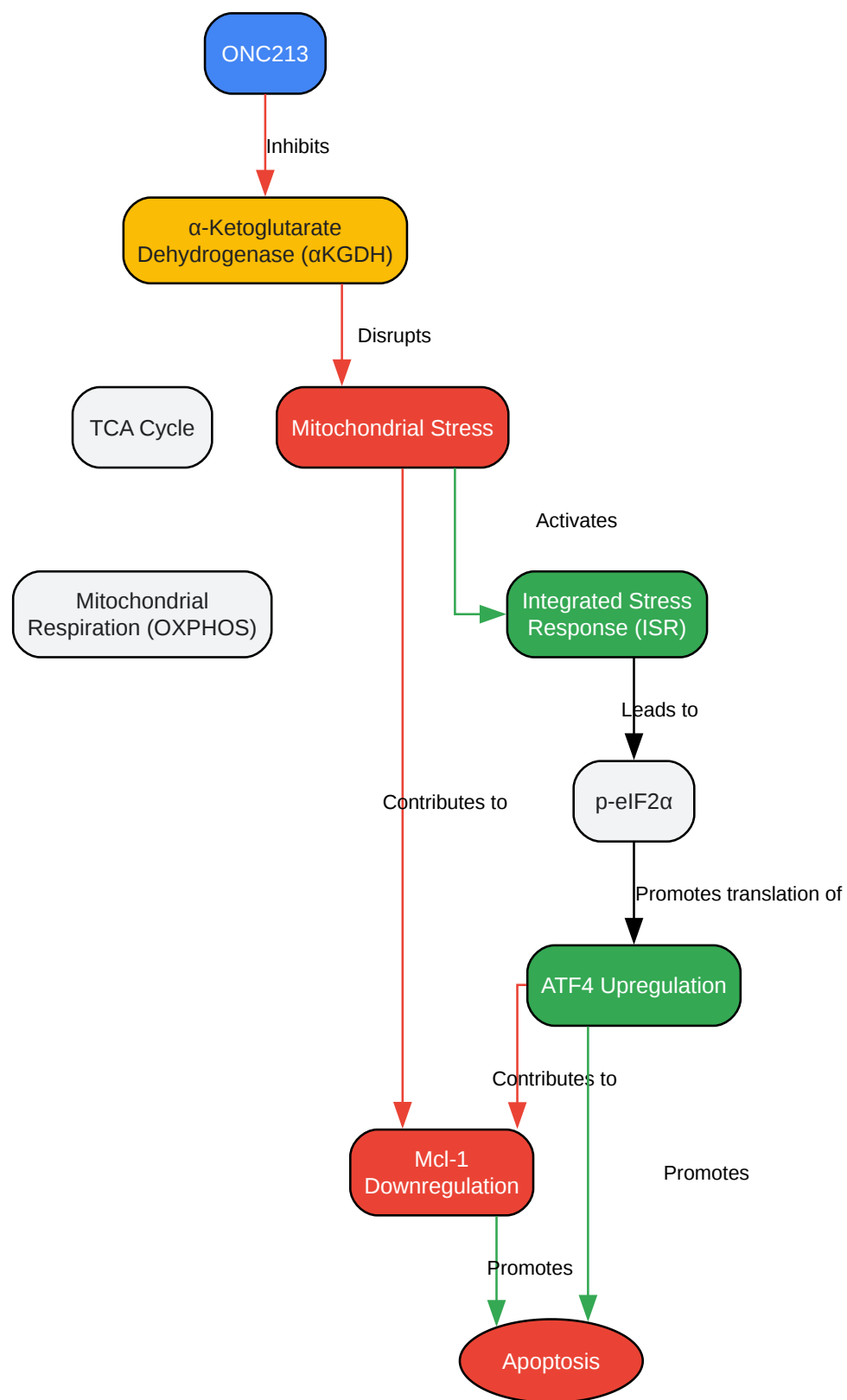
ATF4 is a transcription factor that plays a crucial role in orchestrating the cellular response to stress.[2][6][7][9] While the ISR is initially a pro-survival pathway, sustained or overwhelming stress, as induced by **ONC213**, can push the balance towards apoptosis.[7][8]

Downregulation of Mcl-1 and Induction of Apoptosis

One of the critical downstream effects of the **ONC213**-induced ISR is the suppression of the anti-apoptotic protein Mcl-1.[1][3][4] The reduction in Mcl-1 levels, combined with the overall cellular stress, sensitizes cancer cells to apoptosis. This programmed cell death is a key endpoint of **ONC213** treatment.[1][2][3][10]

Potential Role of GPR132

While the direct interaction of **ONC213** with the G-protein coupled receptor GPR132 has not been definitively established, a related imipridone compound, ONC212, has been shown to be a potent agonist of GPR132.[11][12] Activation of GPR132 has been linked to the induction of the ISR, suggesting a potential, yet-to-be-confirmed, role for this receptor in the broader mechanism of action of the imipridone class.[11][12]



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Caption: ONC213 mechanism of action signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of **ONC213**.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of **ONC213** on cancer cell lines.

Workflow:

Caption: MTT assay experimental workflow.

Protocol:

- **Cell Seeding:** Seed AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with a serial dilution of **ONC213** (e.g., ranging from 0.1 to 10 μ M) or vehicle control (DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).^[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **ONC213**.

Protocol:

- **Cell Treatment:** Treat AML cells with **ONC213** at desired concentrations (e.g., 250 nM, 500 nM) for 48 hours.
- **Cell Harvesting:** Harvest the cells by centrifugation and wash twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[\[5\]](#)

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the **ONC213** signaling pathway.

Protocol:

- **Cell Lysis:** Treat cells with **ONC213** for the desired time points (e.g., 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading

control like β -actin) overnight at 4°C.[5]

- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of **ONC213** in a living organism.

Protocol:

- Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[5]
- Tumor Growth: Allow the tumors to establish and reach a palpable size.
- Treatment Administration: Administer **ONC213** orally (p.o.) at a specified dose and schedule (e.g., 50-75 mg/kg daily).[5]
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers and record the body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Summary and Future Directions

ONC213 represents a promising therapeutic candidate that targets a key metabolic vulnerability in cancer cells. Its ability to inhibit α KGDH, induce mitochondrial stress, and activate the ISR provides a unique mechanism to selectively kill malignant cells. The data summarized in this guide highlight the potent anti-cancer activity of **ONC213**. Further research is warranted to fully elucidate its IUPAC name and complete its physicochemical profile. Continued investigation into the interplay between GPR132 and the ISR in the context of **ONC213** treatment may reveal additional layers of its mechanism of action. The detailed experimental protocols provided herein should serve as a valuable resource for researchers

dedicated to advancing our understanding and potential clinical application of this novel imipridone.

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